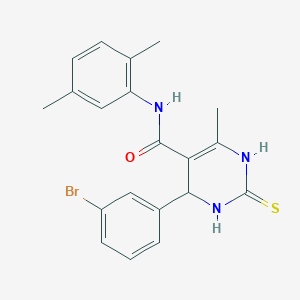
N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide, also known as DMFPF, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of furan carboxamides and has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins that mediate pain and inflammation.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation. N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been found to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is its diverse pharmacological activities, which make it a promising candidate for the development of new therapeutics. Additionally, N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been found to have good bioavailability and low toxicity. However, one of the limitations of N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is its complex synthesis method, which requires expertise in synthetic organic chemistry and access to specialized equipment and reagents.
Orientations Futures
For the study of N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide include the development of N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide-based therapeutics, elucidation of its mechanism of action, and the synthesis of N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide analogs with improved pharmacological properties.
Méthodes De Synthèse
N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide can be synthesized through a multistep process involving various chemical reactions. The first step involves the preparation of 2,4-dimethylphenylamine, which is then reacted with furan-2-carboxylic acid to form the corresponding amide. The final step involves the introduction of a phenoxy methyl group to the amide using an appropriate reagent. The synthesis of N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide requires expertise in synthetic organic chemistry and access to specialized equipment and reagents.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been investigated for its potential anticancer properties.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14-8-10-18(15(2)12-14)21-20(22)19-11-9-17(24-19)13-23-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCHUFZQGPNTQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2937753.png)
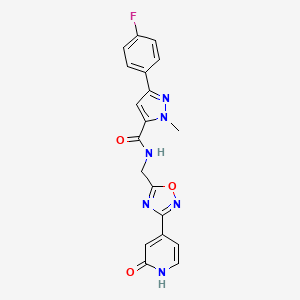
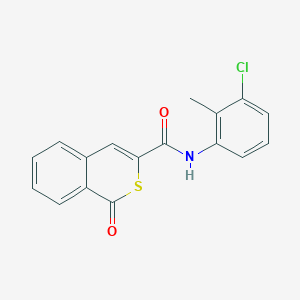
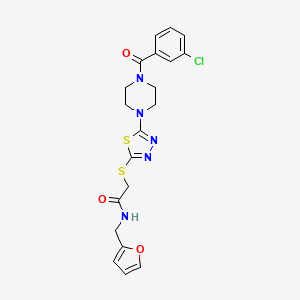
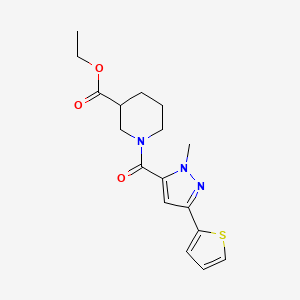
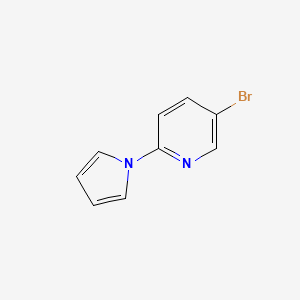
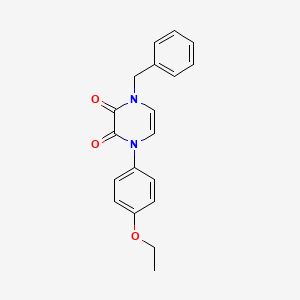
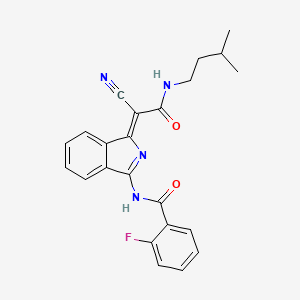
![N-(2,4-dichlorophenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2937768.png)

![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2937770.png)
![N-(2-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2937771.png)
![4-chloro-N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2937774.png)
